molecular formula C18H21N3O5 B2807084 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one CAS No. 899752-93-3

6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2807084
CAS RN: 899752-93-3
M. Wt: 359.382
InChI Key: HYACLAFVBVRKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to act as a potent inhibitor of various enzymes and receptors, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Cytotoxic Activities: New 3(2H)-pyridazinone derivatives, including those similar to 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one, have been synthesized and demonstrated notable antibacterial, antifungal, antimycobacterial, and cytotoxic activities. These compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, especially E. coli ATCC 35218 (Sukuroglu et al., 2012).

Pharmacological Properties

  • PDE4 Inhibition

    Compounds similar to 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one have been tested for their inhibitory activity on phosphodiesterase enzymes, particularly PDE4. N-substitution in these compounds enhances PDE4 inhibition and also contributes to PDE4 selectivity (Van der Mey et al., 2001).

  • Anti-inflammatory and Analgesic Agents

    A series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, related to the chemical structure , were synthesized and showed significant anti-inflammatory and analgesic activities. These compounds were safer with low ulcerogenicity and indicated cardiovascular safety compared to standard drugs like aspirin (Singh et al., 2017).

Chemical Synthesis and Characterization

  • Sequential Nucleophilic Substitution

    The 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one can be synthesized using sequential nucleophilic substitution methods. These methods facilitate the production of various disubstituted and ring-fused pyridazinone systems, contributing significantly to drug discovery (Pattison et al., 2009).

  • Photochemical Oxidation Studies

    Photochemical studies on compounds like 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one have been conducted, revealing insights into their oxidative behavior under ultraviolet-visible light, important for understanding drug metabolism and stability (Maki et al., 1988).

  • Crystal Structure and Spectroscopic Properties

    The crystal structure and spectroscopic properties of compounds structurally related to 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one have been analyzed. This includes the study of intermolecular interactions and molecular conformations, which are crucial for understanding their chemical behavior and potential therapeutic applications (Xu et al., 2012).

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-24-15-5-3-13(11-16(15)25-2)14-4-6-17(22)21(19-14)12-18(23)20-7-9-26-10-8-20/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYACLAFVBVRKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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